Cas no 1804496-84-1 (4-Fluoro-2-methyl-6-nitrobenzyl alcohol)

4-Fluoro-2-methyl-6-nitrobenzyl alcohol is a fluorinated nitrobenzyl derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—a fluoro substituent at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—enhance its reactivity and utility in electrophilic and nucleophilic transformations. The benzyl alcohol moiety provides a versatile handle for further functionalization, such as esterification or oxidation. This compound is particularly valuable in the development of agrochemicals, dyes, and bioactive molecules due to its electron-withdrawing nitro and fluoro groups, which influence electronic properties and stability. High purity grades ensure consistent performance in synthetic workflows.
4-Fluoro-2-methyl-6-nitrobenzyl alcohol structure
1804496-84-1 structure
商品名:4-Fluoro-2-methyl-6-nitrobenzyl alcohol
CAS番号:1804496-84-1
MF:C8H8FNO3
メガワット:185.152425765991
CID:5004050

4-Fluoro-2-methyl-6-nitrobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-2-methyl-6-nitrobenzyl alcohol
    • インチ: 1S/C8H8FNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-3,11H,4H2,1H3
    • InChIKey: BOPVLBXKVRLBKW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(CO)=C(C)C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 194
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66

4-Fluoro-2-methyl-6-nitrobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010755-250mg
4-Fluoro-2-methyl-6-nitrobenzyl alcohol
1804496-84-1 97%
250mg
494.40 USD 2021-07-06
Alichem
A010010755-500mg
4-Fluoro-2-methyl-6-nitrobenzyl alcohol
1804496-84-1 97%
500mg
798.70 USD 2021-07-06
Alichem
A010010755-1g
4-Fluoro-2-methyl-6-nitrobenzyl alcohol
1804496-84-1 97%
1g
1,549.60 USD 2021-07-06

4-Fluoro-2-methyl-6-nitrobenzyl alcohol 関連文献

4-Fluoro-2-methyl-6-nitrobenzyl alcoholに関する追加情報

Professional Introduction to 4-Fluoro-2-methyl-6-nitrobenzyl alcohol (CAS No. 1804496-84-1)

4-Fluoro-2-methyl-6-nitrobenzyl alcohol (CAS No. 1804496-84-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its fluoro, methyl, and nitro substituents, presents a versatile platform for the development of novel bioactive molecules.

The presence of a fluoro group in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for drug design. Fluorinated aromatic compounds are widely recognized for their ability to modulate pharmacokinetic profiles, thereby improving drug efficacy and reducing side effects. The methyl group at the 2-position introduces steric hindrance, which can be strategically employed to optimize receptor interactions. Meanwhile, the nitro group at the 6-position serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on leveraging such structural motifs to develop innovative therapeutic agents. The combination of these substituents in 4-Fluoro-2-methyl-6-nitrobenzyl alcohol makes it a promising intermediate for constructing molecules with targeted biological activity. For instance, studies have demonstrated its utility in generating analogs with potential antimicrobial and anti-inflammatory properties.

The pharmaceutical industry has been particularly interested in this compound due to its potential as a building block for small-molecule drugs. Researchers have explored its incorporation into various scaffolds, aiming to enhance drug-like properties such as solubility, bioavailability, and cell permeability. The nitro group, in particular, has been exploited for its ability to undergo reduction to an amine or diazo derivative, which can be further modified through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of 4-Fluoro-2-methyl-6-nitrobenzyl alcohol is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By incorporating this compound into kinase inhibitor designs, researchers can fine-tune binding interactions with high precision. The fluoro group's ability to engage in hydrogen bonding and π-stacking interactions further enhances the potential for developing potent and selective inhibitors.

The chemical synthesis of 4-Fluoro-2-methyl-6-nitrobenzyl alcohol involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of pre-functionalized benzene derivatives followed by fluorination and methylation. Advanced techniques such as flow chemistry have also been employed to improve scalability and reproducibility.

In academic research, this compound has been utilized as a starting material for exploring novel reaction pathways and methodologies. Its unique reactivity profile allows chemists to test new catalytic systems and reaction conditions under mild conditions. Such studies not only contribute to the advancement of synthetic organic chemistry but also provide insights into the development of greener and more efficient synthetic strategies.

The potential applications of 4-Fluoro-2-methyl-6-nitrobenzyl alcohol extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemicals, fluorinated compounds are known for their enhanced pesticidal activity due to improved stability against environmental degradation. Similarly, in materials science, derivatives of this compound have been explored for their electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (OLEDs).

Evaluation of the biological activity of derivatives derived from 4-Fluoro-2-methyl-6-nitrobenzyl alcohol has revealed promising results in preclinical studies. These studies often focus on assessing binding affinity to target proteins through techniques such as surface plasmon resonance (SPR) or X-ray crystallography. Additionally, cell-based assays are employed to evaluate functional outcomes, including enzyme inhibition or modulation of signaling pathways.

The regulatory landscape surrounding the use of such compounds requires adherence to stringent guidelines to ensure safety and efficacy. Manufacturers must navigate complex regulatory pathways involving toxicological assessments, pharmacokinetic studies, and clinical trials before a drug can reach the market. However, the growing body of research supporting the utility of fluorinated compounds bodes well for future approvals.

In conclusion, 4-Fluoro-2-methyl-6-nitrobenzyl alcohol (CAS No. 1804496-84-1) represents a valuable asset in the chemical biologist's toolkit. Its unique structural features offer numerous opportunities for innovation across multiple domains, from drug discovery to advanced materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly significant role in scientific advancements.

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